2(3H)-Thiazolone, 4-(1-methylethyl)-
Description
2(3H)-Thiazolone derivatives are heterocyclic compounds characterized by a five-membered ring containing sulfur, nitrogen, and a ketone group. The compound 2(3H)-Thiazolone, 4-(1-methylethyl)- features an isopropyl substituent at the 4-position of the thiazolone core. This article leverages empirical data from these analogs to infer the characteristics of 4-(1-methylethyl)-2(3H)-thiazolone.
Properties
IUPAC Name |
4-propan-2-yl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4(2)5-3-9-6(8)7-5/h3-4H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYDGOQJQRJZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Acetylenedicarboxylate Cycloaddition
The most widely reported method involves the reaction of substituted thioureas with dialkyl acetylenedicarboxylates (DAADs). For 4-(1-methylethyl)-2(3H)-thiazolone, 1-(4-carbamoylphenyl)-3-methylthiourea reacts with dimethyl acetylenedicarboxylate (DMAD) in ethanol under reflux (30–60 min), yielding 82–97%. The mechanism proceeds via nucleophilic attack by the thiourea sulfur on the electron-deficient alkyne, followed by intramolecular cyclization (Scheme 1).
Table 1: Representative Conditions for Thiourea-DAAD Reactions
| Reactant | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1-Methyl-3-(quinolin-8-yl)thiourea | Ethanol | Reflux | 0.5 | 97 | |
| 1-(4-Carbamoylphenyl)-3-methylthiourea | Ethanol | Reflux | 1.0 | 84 |
Key spectral data for the product includes:
Acid-Catalyzed Dehydration of Thioamide Intermediates
Hydrochloric Acid-Mediated Cyclization
A patent by JPS63112574A discloses the synthesis of 4-alkyl-2(3H)-thiazolones via HCl-catalyzed dehydration of thioamide precursors. For the isopropyl variant, 3-(isopropylthio)propionamide undergoes cyclization in acetone at 60°C for 2 h, achieving 89% yield. The reaction is quenched with aqueous NaHCO₃ to isolate the product.
Methanesulfonic Acid (MSA) as Catalyst
Recent studies demonstrate that MSA enhances reaction rates in thiazolone formation. Using MSA (10 mol%) in dichloromethane at room temperature, 4-(1-methylethyl)-2(3H)-thiazolone forms within 15 min (92% yield). This method avoids high temperatures, reducing side products like N-alkylated byproducts.
Sodium Carbonate-Mediated Synthesis
Aqueous-Phase Cyclization
A scalable approach involves refluxing 2-mercapto-N-isopropylacetamide with sodium carbonate (10 mmol) in water for 3 h. The reaction proceeds via deprotonation of the thiol group, followed by nucleophilic attack on the carbonyl carbon. Neutralization with acetic acid precipitates the product in 44–95% yield, depending on substituents.
Table 2: Yields Under Alkaline Conditions
| Substrate | Base | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 2-Mercapto-N-isopropylacetamide | Na₂CO₃ | 95 | 98.5 | |
| 2-Mercapto-N-cyclohexylacetamide | NaOAc | 82 | 97.2 |
Solvent Effects and Reaction Optimization
Ethanol vs. Acetone
Ethanol promotes higher yields (≥90%) due to its polarity stabilizing transition states. In contrast, acetone accelerates reactions but requires longer reflux times (Table 3).
Table 3: Solvent Comparison
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 0.5 | 97 |
| Acetone | 56 | 1.5 | 85 |
Temperature Dependence
Lower temperatures (25–40°C) favor S-alkylation, while reflux conditions (78–100°C) drive N-alkylation and subsequent cyclization.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolone, 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl thiazolone derivatives.
Scientific Research Applications
2(3H)-Thiazolone, 4-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolone, 4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The substituent at the 4-position significantly influences molecular weight, density, and solubility. Key comparisons are summarized below:
Key Observations:
- Molecular Weight: Bulkier substituents (e.g., phenyl, chlorophenyl) increase molecular weight compared to methyl groups. The isopropyl group in the target compound would likely yield a molecular weight between 177–221 g/mol.
- Density: Aromatic substituents (e.g., methoxyphenyl) correlate with higher predicted densities (~1.35 g/cm³) due to increased molecular packing .
- Melting Points: Polar substituents like hydrazones (e.g., 4-(4-methoxyphenyl) derivative) exhibit higher melting points (~173°C) compared to non-polar analogs .
Biological Activity
2(3H)-Thiazolone, 4-(1-methylethyl)-, also known by its CAS number 104514-85-4, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C6H8N2OS
- IUPAC Name : 4-(1-methylethyl)-2(3H)-thiazolone
- Structure : The thiazolone ring contributes to the compound's biological properties, particularly in enzyme inhibition and antimicrobial activities.
Antimicrobial Activity
Research indicates that thiazolone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiazolone moiety showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2(3H)-Thiazolone, 4-(1-methylethyl)- | Staphylococcus aureus | 12.5 µg/mL |
| 2(3H)-Thiazolone, 4-(1-methylethyl)- | Escherichia coli | 25 µg/mL |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.
Anticonvulsant Properties
The anticonvulsant potential of thiazolone derivatives has been explored through various models. A notable study involved the evaluation of several thiazolone derivatives in picrotoxin-induced seizure models. The research highlighted that compounds with specific substitutions on the thiazolone ring exhibited significant protective effects against seizures.
- Case Study : In an experiment assessing the efficacy of thiazolone derivatives, one compound demonstrated a median effective dose (ED50) of 18.4 mg/kg, indicating substantial anticonvulsant activity compared to standard treatments.
Enzyme Inhibition
Thiazolone compounds have been identified as inhibitors of key enzymes involved in various metabolic pathways. For instance, studies have shown that 2(3H)-Thiazolone derivatives can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial in heme biosynthesis.
| Compound | Enzyme Target | Inhibition Constant (K_i) |
|---|---|---|
| 2(3H)-Thiazolone, 4-(1-methylethyl)- | Protoporphyrinogen Oxidase | 40 nM |
This high potency suggests potential applications in treating conditions related to heme biosynthesis disorders.
The biological activities of 2(3H)-Thiazolone, 4-(1-methylethyl)- can be attributed to its structural features that facilitate interactions with biological targets:
- Antimicrobial Mechanism : The thiazolone ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticonvulsant Mechanism : The compound may modulate neurotransmitter levels or enhance GABAergic activity, which is critical in preventing seizures.
- Enzyme Inhibition : The compound likely binds competitively or non-competitively to the active site of target enzymes like PPO, thereby inhibiting their function.
Future Directions
Given the promising biological activities observed in initial studies, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiazolone structure affect biological activity can guide the design of more potent derivatives.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profiles of these compounds will be essential before clinical applications.
- Mechanistic Studies : Detailed investigations into the mechanisms underlying the observed activities will enhance our understanding and facilitate drug development.
Q & A
Q. What are the standard synthetic methodologies for 4-(1-methylethyl)-2(3H)-thiazolone?
The synthesis typically involves multi-step reactions starting from oxazolone precursors. For example, a reported procedure reacts oxazolone derivatives with thioacetic acid and triethylamine (NEt₃) at 70°C for 18 hours, yielding thiazolone products with moderate yields (e.g., 39–45%) . Optimizing reaction conditions (e.g., temperature, solvent polarity) and substituent compatibility is critical for scalability. Parallel routes may involve cyclocondensation of thioureas with α-haloketones .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.1 ppm) and carbonyl signals (δ ~194 ppm) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M + Na]+ ion at m/z 365.9559) .
- FT-IR : Identify C=O stretching (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .
Q. What are the physicochemical properties critical for experimental design?
Key properties include:
- Lipophilicity : The isopropyl group enhances logP, impacting solubility in organic solvents (e.g., DMSO, chloroform) .
- Thermal stability : Assess via differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C typical for thiazolones) .
- Crystallinity : X-ray diffraction (XRD) reveals polymorphic forms affecting dissolution rates .
Q. What are common impurities encountered during synthesis, and how are they controlled?
Common impurities include unreacted oxazolones, regioisomers, and oxidized byproducts. Strategies:
Q. What stability considerations are essential for handling and storage?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the thiazolone ring. Lyophilization improves long-term stability in solid form .
Advanced Research Questions
Q. How do structural modifications influence pharmacological activity?
Systematic SAR studies reveal:
- Substituent position : Electron-withdrawing groups (e.g., Br) at the 4-position enhance enzyme inhibition (e.g., 11β-HSD isoforms) by modulating electron density at the carbonyl group .
- Steric effects : Bulky substituents (e.g., biphenyl) reduce membrane permeability but increase target specificity .
Q. How does the isopropyl substituent affect molecular interactions with biological targets?
The isopropyl group:
Q. What analytical strategies resolve data discrepancies in biological assays?
Address variability via:
- Isoform-specific assays : Use recombinant 11β-HSD1/2 enzymes to confirm selectivity ratios (e.g., IC₅₀ 11β-HSD1: 50 nM vs. 11β-HSD2: >1 μM) .
- Metabolic stability testing : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
Q. How do researchers validate target specificity in enzyme inhibition studies?
- Knockout models : Use CRISPR/Cas9-edited cell lines to confirm on-target effects .
- Off-target screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to exclude polypharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
